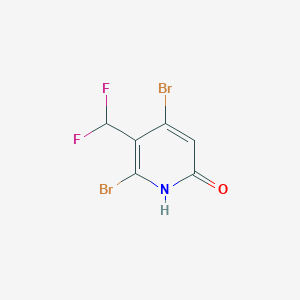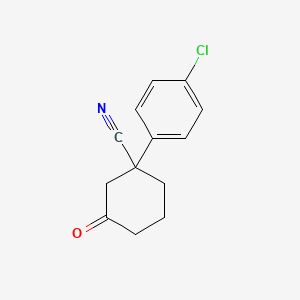
3,6-Bis(2-fluorostyryl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(2-fluorostyryl)pyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two fluorostyryl groups attached to the 3 and 6 positions of the pyridazine ring. The incorporation of fluorine atoms and styryl groups enhances its chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(2-fluorostyryl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3,6-dibromopyridazine.
Formation of Styryl Groups: The 2-fluorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 2-fluorostyrene.
Coupling Reaction: The 2-fluorostyrene is then coupled with 3,6-dibromopyridazine using a palladium-catalyzed Heck reaction. This reaction is carried out under an inert atmosphere, typically using a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3,6-Bis(2-fluorostyryl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the styryl groups can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: 3,6-Bis(2-fluorostyryl)pyridazine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the development of new metal complexes for bioimaging and therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It can be explored for its potential pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
作用机制
The mechanism of action of 3,6-Bis(2-fluorostyryl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
3,6-Bis(2-pyridyl)pyridazine: Similar in structure but with pyridyl groups instead of fluorostyryl groups.
3,6-Diphenylpyridazine: Contains phenyl groups instead of fluorostyryl groups.
3,6-Dibromopyridazine: A precursor in the synthesis of 3,6-Bis(2-fluorostyryl)pyridazine.
Uniqueness: this compound stands out due to the presence of fluorine atoms, which impart unique electronic properties and chemical reactivity
属性
CAS 编号 |
5273-57-4 |
|---|---|
分子式 |
C20H14F2N2 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
3,6-bis[(E)-2-(2-fluorophenyl)ethenyl]pyridazine |
InChI |
InChI=1S/C20H14F2N2/c21-19-7-3-1-5-15(19)9-11-17-13-14-18(24-23-17)12-10-16-6-2-4-8-20(16)22/h1-14H/b11-9+,12-10+ |
InChI 键 |
FTUZKCRQBSPNPS-WGDLNXRISA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3F)F |
规范 SMILES |
C1=CC=C(C(=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)

![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)


![2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13092550.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)

![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)

